molecular formula C9H16N2O3 B12438360 1-(Isopropylcarbamoyl)pyrrolidine-2-carboxylic acid

1-(Isopropylcarbamoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12438360
M. Wt: 200.23 g/mol
InChI Key: QAYBEWHSDGBTFE-UHFFFAOYSA-N
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Description

1-(Isopropylcarbamoyl)pyrrolidine-2-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

The synthesis of 1-(Isopropylcarbamoyl)pyrrolidine-2-carboxylic acid typically involves the reaction of L-proline with isopropyl isocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:

    Reaction of L-proline with isopropyl isocyanate: This step involves the nucleophilic attack of the amine group of L-proline on the isocyanate group, leading to the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Isopropylcarbamoyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Isopropylcarbamoyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of diseases such as diabetes and cancer.

    Industry: The compound is used in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 1-(Isopropylcarbamoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. The specific pathways involved depend on the particular biological target.

Comparison with Similar Compounds

1-(Isopropylcarbamoyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds such as:

    Pyrrolidine-2-carboxylic acid: This compound lacks the isopropylcarbamoyl group, which may result in different biological activities and chemical properties.

    1-(Chloroacetyl)pyrrolidine-2-carbonitrile: This compound has a chloroacetyl group instead of the isopropylcarbamoyl group, leading to different reactivity and applications.

    Pyrrolidine-2,5-dione: This compound has a different substitution pattern on the pyrrolidine ring, which can affect its biological activity and chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

1-(propan-2-ylcarbamoyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H16N2O3/c1-6(2)10-9(14)11-5-3-4-7(11)8(12)13/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)

InChI Key

QAYBEWHSDGBTFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)N1CCCC1C(=O)O

Origin of Product

United States

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